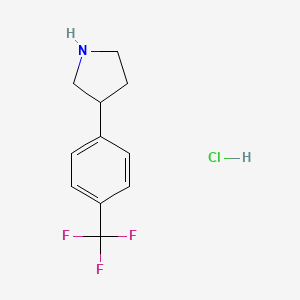

3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXUAAODEDSBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095545-12-2 | |

| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS No. 1095545-12-2). Due to the limited availability of direct experimental data for this specific compound, this document combines information from chemical supplier databases, predictive modeling, and data from structurally related compounds to offer a thorough profile. This guide covers physicochemical properties, potential biological activities, and detailed experimental protocols for the determination of key parameters. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and further research.

Introduction

This compound is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds. The trifluoromethyl group is a key functional group in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide aims to consolidate the available information on the hydrochloride salt of this compound to support its use in research and drug development.

Physicochemical Properties

Precise experimental data for this compound is not extensively published. The following tables summarize the available and predicted data for the compound.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | ChemScene, Chemdad[1][2] |

| CAS Number | 1095545-12-2 | ChemScene, Chemdad[1][2] |

| Molecular Formula | C₁₁H₁₃ClF₃N | ChemScene, Chemdad[1][2] |

| Molecular Weight | 251.68 g/mol | ChemScene, Chemdad[1][2] |

| Appearance | White to off-white powder (predicted) | General observation for similar compounds |

| Storage Temperature | Inert atmosphere, Room Temperature | Chemdad[2] |

Predicted Physicochemical Data

The following data for the free base, 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine, has been predicted using computational models to provide an estimation of its properties.

| Property | Predicted Value | Method/Software |

| pKa (of the conjugate acid) | 9.5 ± 0.5 | ACD/Labs Percepta |

| logP | 2.8 ± 0.3 | ACD/Labs Percepta |

| Boiling Point | 255.7 ± 40.0 °C at 760 mmHg | ACD/Labs Percepta |

| Melting Point | Not available | - |

| Water Solubility | Predicted to be low for the free base; the hydrochloride salt is expected to have higher water solubility. | General chemical principles |

Synthesis and Characterization

Conceptual Synthetic Workflow

A common approach to synthesizing 3-arylpyrrolidines involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and cyclization.

Caption: Conceptual synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not publicly available. However, the biological activities of structurally related phenylpyrrolidinone and phenylpyrrolidine derivatives can provide insights into its potential therapeutic applications.

Phenylpyrrolidinone derivatives have been investigated for a range of biological activities, including anticancer, and neuroprotective effects. The specific substitutions on the phenyl ring and the pyrrolidinone core are critical determinants of their biological activity. For instance, some phenylpyrrolidinone derivatives have been shown to act as inhibitors of the TrkA receptor signaling pathway, which is involved in neuronal differentiation and survival.

The trifluoromethyl group is known to enhance the biological activity of many compounds due to its high electronegativity and lipophilicity.[3] These properties can improve a compound's ability to cross cell membranes and interact with biological targets.

Potential Signaling Pathway Involvement: TrkA Receptor Pathway

Given that some phenylpyrrolidinone derivatives modulate the TrkA receptor pathway, it is plausible that 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine could interact with similar targets. The following diagram illustrates a simplified TrkA signaling pathway.

Caption: Simplified TrkA signaling pathway and potential inhibition by phenylpyrrolidine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of amine hydrochloride compounds.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

A second sample is then heated to a temperature approximately 20 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

-

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water at a specified temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

The suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amine.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration:

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

-

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development, owing to its structural motifs. While experimental data is currently limited, this guide provides a foundational understanding of its basic properties through a combination of available data and computational predictions. The provided experimental protocols offer a starting point for researchers to generate precise data for this compound. Further studies are warranted to fully elucidate its physicochemical properties and biological activities.

References

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS 1095545-12-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed technical information specifically for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride with CAS number 1095545-12-2 is limited. This guide provides a summary of the available chemical identity information and contextual information based on related compounds. The absence of detailed experimental data precludes the inclusion of extensive quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested.

Chemical Identity and Properties

This compound is a chemical compound with the specified CAS number 1095545-12-2.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride | ChemScene |

| Molecular Formula | C₁₁H₁₃ClF₃N | ChemScene |

| Molecular Weight | 251.68 g/mol | ChemScene |

| Synonyms | 3-(4-TRIFLUOROMETHYL-PHENYL) PYRROLIDINE HCL |

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic protocols specifically for this compound are not available in the searched scientific literature. In general, the synthesis of substituted phenylpyrrolidines can be achieved through various organic chemistry methodologies. A plausible, though unconfirmed, synthetic approach could involve the following conceptual workflow:

Caption: Conceptual synthetic workflow for the preparation of the target compound.

Experimental Protocol: A detailed experimental protocol for the synthesis of this specific compound could not be located in the available literature. A general procedure for a related synthesis, such as a Suzuki coupling, would typically involve:

-

Dissolving the aryl halide (e.g., 4-(trifluoromethyl)bromobenzene) and a suitable pyrrolidine-derived boronic acid or ester in an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Adding a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

-

Heating the reaction mixture under an inert atmosphere for a specified period.

-

Monitoring the reaction progress by techniques like TLC or LC-MS.

-

Upon completion, performing an aqueous workup to remove inorganic salts.

-

Extracting the product with an organic solvent.

-

Purifying the crude product using column chromatography.

-

Dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Filtering and drying the resulting solid to obtain the final product.

Potential Pharmacological Significance

While no specific pharmacological studies for this compound were identified, the structural motifs present in the molecule, namely the pyrrolidine ring and the trifluoromethylphenyl group, are common in many biologically active compounds.

The pyrrolidine ring is a core structure in numerous pharmaceuticals and natural products, valued for its ability to introduce conformational rigidity and serve as a scaffold for diverse functionalization.

The trifluoromethylphenyl group is frequently incorporated into drug candidates to enhance properties such as:

-

Metabolic stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position.

-

Lipophilicity: The CF₃ group increases the molecule's ability to cross cell membranes.

-

Binding affinity: The electron-withdrawing nature of the CF₃ group can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

A structurally related but more complex molecule, Tetflupyrolimet , is a herbicide that contains a 3-(trifluoromethyl)phenyl)pyrrolidine moiety. Its mechanism of action involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo pyrimidine biosynthesis pathway in plants.

Caption: Simplified mechanism of action for the related herbicide, Tetflupyrolimet.

It is important to note that this is the mechanism for a different, more complex molecule, and it is not possible to extrapolate this activity to this compound without experimental evidence.

Future Research Directions

Given the lack of public data, this compound represents an under-investigated chemical entity. Future research could focus on:

-

De novo synthesis and characterization: Establishing and publishing a robust synthetic route and comprehensive analytical data (NMR, MS, IR, elemental analysis).

-

Physicochemical property determination: Measuring key parameters such as solubility, pKa, and logP.

-

Biological screening: Evaluating the compound in a broad range of in vitro assays to identify potential biological targets and therapeutic areas. This could include assays for CNS activity, metabolic disorders, or as an intermediate for more complex molecules.

-

In vivo studies: Should in vitro activity be identified, subsequent in vivo studies in relevant animal models would be warranted to assess efficacy, pharmacokinetics, and safety.

Conclusion

This compound is a chemical compound for which detailed technical information is not widely available in the public domain. Its chemical structure suggests potential for biological activity based on the known properties of its constituent moieties. However, without experimental data, any discussion of its synthesis, properties, and biological function remains speculative. Further research is necessary to elucidate the characteristics and potential applications of this compound.

A Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: Structure, Synthesis, and Potential Applications

Abstract

This document provides a comprehensive technical overview of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, a fluorinated heterocyclic compound of significant interest to the scientific community. The incorporation of a trifluoromethyl group onto the phenylpyrrolidine scaffold imparts unique physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemical development. This guide details the compound's chemical structure, physicochemical properties, and plausible synthetic routes. While specific biological data for this exact molecule is limited, this paper explores the well-documented activities of structurally related compounds, particularly in herbicide development through the inhibition of dihydroorotate dehydrogenase (DHODH). This whitepaper aims to serve as a foundational resource for researchers, scientists, and drug development professionals by consolidating available data, presenting detailed experimental protocols for characterization, and outlining potential avenues for future research and application.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Concurrently, the pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals.

This compound merges these two key structural features. As a chemical intermediate or building block, it holds considerable potential for the synthesis of novel therapeutic agents and specialized agrochemicals.[1] This guide synthesizes the current knowledge on this compound, covering its fundamental chemical properties, proposing a logical synthetic pathway, and contextualizing its potential biological significance by examining closely related analogues.

Chemical Structure and Physicochemical Properties

The chemical structure consists of a pyrrolidine ring substituted at the 3-position with a phenyl group, which is itself substituted at the 4-position with a trifluoromethyl group. The molecule is supplied as a hydrochloride salt to improve its stability and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1095545-12-2 | [3] |

| Molecular Formula | C₁₁H₁₃ClF₃N | [3] |

| Molecular Weight | 251.68 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Synonyms | 3-(4-TRIFLUOROMETHYL-PHENYL) PYRROLIDINE HCL | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature; Store at 0 - 8 °C | [1][3] |

Synthesis and Characterization

Proposed Synthetic Pathway

A hypothetical, yet chemically sound, synthesis could start from a precursor such as a pyrrolidinone or a pyrroline derivative containing the desired trifluoromethylphenyl group. This precursor would undergo reduction to form the pyrrolidine ring, followed by treatment with hydrochloric acid to yield the final salt.

Caption: Proposed Synthetic Workflow.

Illustrative Experimental Protocol: Synthesis

-

Reduction: The precursor, (e.g., 3-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one), is dissolved in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature or refluxed to ensure complete conversion, monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude free base is purified using an appropriate technique, such as column chromatography on silica gel, to yield the pure 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine.

-

Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

Confirmation of the chemical structure would rely on standard spectroscopic methods.

-

¹H NMR: Would show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring and the aliphatic protons of the pyrrolidine ring.

-

¹³C NMR: Would confirm the number of unique carbon environments.

-

¹⁹F NMR: A strong singlet would be expected, characteristic of the CF₃ group.[5]

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the parent ion.

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce, the activity of the structurally analogous compound Tetflupyrolimet provides a compelling model for its potential application in agrochemistry.

Herbicide Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Tetflupyrolimet, a herbicide launched in 2020, features a 4-[3-(trifluoromethyl)phenyl]pyrrolidine core.[6][7][8] Its mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6] By blocking DHODH, the compound deprives rapidly growing plant cells, particularly in seedlings, of the necessary pyrimidines, leading to growth cessation and eventual death.[6] This novel mode of action makes it effective against various grass weeds.[6]

Caption: DHODH Inhibition Pathway.

Applications in Drug Discovery

The trifluoromethylphenyl-pyrrolidine scaffold is also a valuable building block in pharmaceutical research. Related compounds have been investigated for:

-

Neuropharmacology: As key intermediates in the synthesis of drugs targeting neurological disorders.[1]

-

Antibacterial Agents: Derivatives containing a 4-(trifluoromethyl)phenyl group have demonstrated potent activity against Gram-positive bacteria.[9]

Pharmacokinetic Profile (Illustrative Example)

No pharmacokinetic (PK) data for this compound is currently available. However, to illustrate how such data is typically presented for compounds containing a trifluoromethyl-phenyl group, the tables below summarize the PK parameters for S-4, a non-steroidal selective androgen receptor modulator, in rats.[10][11]

Disclaimer: The data in Tables 2 and 3 are for the compound S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide and NOT for this compound. It is presented for illustrative purposes only.

Table 2: Illustrative Intravenous Pharmacokinetic Parameters in Rats (Data for S-4)

| Dose (mg/kg) | T₁/₂ (min) | Vd (L/kg) | CL (mL/min/kg) |

| 0.5 | 154 | 0.448 | 1.92 |

| 1 | 182 | 0.448 | 2.12 |

| 10 | 223 | 0.448 | 1.52 |

| 30 | 316 | 0.448 | 1.00 |

| Adapted from Xenobiotica, 2004, 34(3), 273-80.[10][11] |

Table 3: Illustrative Oral Pharmacokinetic Parameters in Rats (Data for S-4)

| Dose (mg/kg) | Tₘₐₓ (min) | Cₘₐₓ (µg/mL) | T₁/₂ (min) | Bioavailability (%) |

| 1 | 48 | 1.4 | 203 | 100 |

| 10 | 84 | 11 | 173 | 100 |

| 30 | 336 | 20 | 266 | 57 |

| Adapted from Xenobiotica, 2004, 34(3), 273-80.[11] |

Experimental Methodologies

General Protocol for NMR Characterization

A standardized workflow is crucial for the accurate structural elucidation of fluorinated pyrrolidine derivatives.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 7. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetflupyrolimet [sitem.herts.ac.uk]

- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

Executive Summary

This document provides a detailed examination of the available scientific literature regarding the mechanism of action of the compound 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride. Despite a comprehensive search of scientific databases and publications, no specific preclinical or clinical studies detailing the biological activity, binding affinities, or functional assays for this particular molecule have been identified.

The pyrrolidine scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] The introduction of a trifluoromethylphenyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[4][5] However, without specific experimental data for the compound , any discussion of its mechanism of action would be purely speculative.

This guide will, therefore, focus on the known biological activities of structurally related compounds to provide a potential framework for future investigation into this compound.

Introduction to Phenylpyrrolidine Derivatives

The 3-phenylpyrrolidine framework is recognized as a "privileged scaffold" in drug discovery, serving as the core structure for numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1] Variations in the substitution pattern on both the phenyl ring and the pyrrolidine nitrogen allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Potential Mechanisms of Action Based on Structural Analogs

While no direct data exists for this compound, the biological activities of several related classes of compounds may offer insights into its potential therapeutic applications.

Anticonvulsant Activity

Several derivatives of 3-phenylpyrrolidine have been investigated for their anticonvulsant properties. For instance, certain hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated activity in animal models of epilepsy, with proposed mechanisms involving the modulation of voltage-gated sodium and calcium channels, as well as GABA transporters.[6]

Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have also been explored as potential anti-inflammatory and analgesic agents. The mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7]

Herbicide Activity

Interestingly, a structurally related compound, Tetflupyrolimet, which features a 4-[3-(trifluoromethyl)phenyl]pyrrolidine core, acts as a herbicide. Its mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo pyrimidine biosynthesis pathway in plants.[8][9][10] This highlights the diverse range of biological targets that can be modulated by this chemical scaffold.

Future Directions for Research

To elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. The following experimental workflow is proposed:

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 9. Tetflupyrolimet [sitem.herts.ac.uk]

- 10. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride molecular weight

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from close structural analogs and established principles of organic chemistry and pharmacology to provide a thorough technical profile.

Chemical Identity and Properties

The core structure of this compound consists of a pyrrolidine ring substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.

Molecular Weight Calculation:

The molecular formula for the free base, 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine, is C₁₁H₁₂F₃N. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base to the molecular weight of hydrogen chloride (HCl).

Table 1: Molecular Weight Calculation

| Component | Formula | Atomic Weights ( g/mol ) | Contribution ( g/mol ) |

| Carbon | C₁₁ | 12.01 | 132.11 |

| Hydrogen | H₁₂ | 1.01 | 12.12 |

| Fluorine | F₃ | 19.00 | 57.00 |

| Nitrogen | N | 14.01 | 14.01 |

| Free Base Total | C₁₁H₁₂F₃N | 215.24 | |

| Hydrogen Chloride | HCl | H: 1.01, Cl: 35.45 | 36.46 |

| Hydrochloride Salt | C₁₁H₁₂F₃N·HCl | 251.70 |

Note: The molecular weight of the free base of the positional isomer, 2-[4-(trifluoromethyl)phenyl]pyrrolidine, is reported as 215.21 g/mol .[1]

Table 2: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClF₃N |

| Molecular Weight | 251.70 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Melting Point | Not available |

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of substituted pyrrolidines is through multi-component reactions or cycloaddition reactions.[2] The synthesis could proceed via the reaction of a suitable precursor with a trifluoromethylphenyl-containing reagent, followed by cyclization and subsequent salt formation.

Caption: General synthetic workflow for pyrrolidine derivatives.

Experimental Protocols for Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Table 3: Analytical Characterization Methods

| Technique | Protocol | Expected Results |

| NMR Spectroscopy | Dissolve 5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[3] | ¹H NMR should show characteristic peaks for the pyrrolidine and phenyl protons. ¹³C NMR will confirm the carbon skeleton. ¹⁹F NMR will show a singlet for the CF₃ group. |

| Mass Spectrometry | Dissolve the sample in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) to obtain the mass-to-charge ratio of the molecular ion.[3] | A peak corresponding to the molecular weight of the free base (215.24 m/z) would be expected. |

| FTIR Spectroscopy | Prepare a KBr pellet of the solid sample. Record the spectrum over a range of 4000-400 cm⁻¹.[3] | Characteristic absorption bands for N-H (amine salt), C-H, C-F, and aromatic C=C bonds would be observed. |

| Purity Analysis (HPLC) | Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA). Monitor the elution profile with a UV detector. | A single major peak would indicate high purity. |

Potential Biological Activity and Signaling Pathways

Compounds containing trifluoromethylphenyl and pyrrolidine moieties have shown a wide range of biological activities, including acting as enzyme inhibitors and receptor modulators.[4][5][6] The trifluoromethyl group often enhances metabolic stability and binding affinity.

Given the structural similarities to known bioactive molecules, this compound could potentially interact with various biological targets. A hypothetical signaling pathway illustrates a potential mechanism of action as a receptor antagonist.

Caption: Hypothetical signaling pathway of the compound as a GPCR antagonist.

Applications in Drug Discovery

The pyrrolidine scaffold is a key structural motif in many approved drugs and clinical candidates.[6][7] The introduction of a trifluoromethylphenyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, making it a valuable strategy in drug design. This class of compounds is being investigated for various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[4]

Conclusion

While this compound is not a widely commercialized compound, its structural features suggest significant potential as a building block in medicinal chemistry. This technical guide provides a foundational understanding of its chemical properties, plausible synthesis and characterization methods, and potential biological relevance, serving as a valuable resource for researchers in the field of drug development. Further experimental validation is necessary to fully elucidate the properties and applications of this compound.

References

- 1. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C11H12F3N | CID 3701153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride physical and chemical properties

An In-Depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a key molecular building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's strategic importance, stemming from the combination of the privileged pyrrolidine scaffold and the pharmacologically significant trifluoromethylphenyl moiety. We will explore its core physicochemical properties, present a representative synthetic pathway, and detail rigorous analytical methodologies for structural confirmation and purity assessment. This guide is designed to serve as a practical and authoritative resource, grounding technical protocols in established scientific principles to empower researchers in their synthetic and drug discovery endeavors.

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The rational design of novel therapeutic agents often relies on the use of molecular scaffolds and functional groups that confer advantageous pharmacological properties. This compound represents the convergence of two such powerful motifs.

The Pyrrolidine Scaffold: A Privileged Structure

The five-membered pyrrolidine ring is a saturated nitrogen heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings.[1] This sp³-hybridized system introduces stereochemical complexity and conformational flexibility, enabling precise spatial orientation of substituents to optimize interactions with biological targets.

The Trifluoromethyl Group: Enhancing Drug-Like Properties

The strategic incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[2] This functional group can profoundly enhance a molecule's therapeutic potential by:

-

Improving Metabolic Stability: The high strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, often increasing a drug's half-life.[2]

-

Increasing Lipophilicity: The -CF₃ group significantly enhances lipophilicity, which can improve a compound's ability to cross cellular membranes.[2]

-

Modulating Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functionalities, affecting binding affinity and bioavailability.

-

Enhancing Binding Affinity: The -CF₃ group can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar and fluorine-bonding interactions.[2]

The combination of these features makes this compound a valuable intermediate for synthesizing novel compounds in oncology, neuroscience, and anti-infective research.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1095545-12-2 | [4] |

| Molecular Formula | C₁₁H₁₃ClF₃N | [4] |

| Molecular Weight | 251.68 g/mol | [4] |

| Synonyms | 3-(4-Trifluoromethyl-phenyl)pyrrolidine HCl | [4] |

| Storage Conditions | Inert atmosphere, Room Temperature | [4] |

| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is expected to be limited. | |

| Stability | The compound is stable under recommended storage conditions. The trifluoromethyl group is chemically robust. The pyrrolidine ring can be susceptible to strong oxidizing agents. |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and effective strategy involves the construction of the pyrrolidine ring system incorporating the desired phenyl substituent. The following represents a plausible, multi-step synthetic approach.

Synthetic Workflow Overview

The logical flow from commercially available starting materials to the final, purified hydrochloride salt is crucial for ensuring reproducibility and high quality.

References

3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride review of literature

An In-Depth Technical Guide on 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-(trifluoromethyl)phenyl group.[1][2] The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4][5][6]

While specific, in-depth peer-reviewed studies on the detailed pharmacology and mechanisms of action of this compound are not extensively available in the public literature, its structural motifs are characteristic of compounds targeting the central nervous system. It is primarily documented as a key intermediate and building block in the synthesis of more complex bioactive molecules for pharmaceutical and agrochemical research.[4][5] This review consolidates the available information on the compound itself and provides a broader context by examining the literature on structurally related phenylpyrrolidine derivatives to infer its potential pharmacological profile, likely as a monoamine transporter inhibitor.

Chemical and Physical Properties

The fundamental properties of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine and its hydrochloride salt are summarized below.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 1095545-12-2 | [1] |

| Molecular Formula | C11H13ClF3N | [1] |

| Molecular Weight | 251.68 g/mol | [1] |

| Synonyms | 3-(4-TRIFLUOROMETHYL-PHENYL) PYRROLIDINE HCL | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

| Free Base CAS | 1000198-76-4 | [2] |

| Free Base Formula | C11H12F3N | [2] |

| Free Base Mol. Wt. | 215.21 g/mol | [2] |

Synthesis and Logical Workflow

Detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals but can be inferred from standard organic chemistry principles. The synthesis would logically involve the formation of the core 3-aryl-pyrrolidine structure followed by conversion to its hydrochloride salt. The diagram below illustrates a generalized workflow for the synthesis and functionalization of such compounds.

Pharmacological Context: Monoamine Transporter Inhibition

The 3-phenylpyrrolidine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[7][8][9] Alterations in the function of these transporters are implicated in numerous neurological and psychiatric disorders, making them key drug targets.[10][11]

-

Dopamine Transporter (DAT): Phenylpyrrolidine analogs have been developed as potent DAT inhibitors, which can modulate dopamine levels and are investigated for conditions like ADHD and as potential treatments for cocaine abuse.[9][12]

-

Serotonin and Norepinephrine Transporters (SERT/NET): A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake (SNRIs).[7] SNRIs are a major class of antidepressants used to treat major depressive disorder, anxiety disorders, and neuropathic pain.[8]

Given its structure, this compound is a promising candidate for development as a monoamine reuptake inhibitor. The specific substitution pattern on the phenyl ring would determine its potency and selectivity for DAT, SERT, or NET.

Conceptual Signaling Pathway: Mechanism of Action

As a putative monoamine reuptake inhibitor, the compound would act at the presynaptic terminal in the central nervous system. Its primary mechanism would be to block the transporter protein, thereby increasing the concentration and duration of the neurotransmitter in the synaptic cleft, leading to enhanced postsynaptic receptor signaling.

Quantitative Data from Related Compounds

Specific quantitative data (e.g., IC₅₀ or Kᵢ values) for this compound are not available in the reviewed literature. However, studies on related analogs demonstrate the potency of this chemical class. For example, a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs were shown to be potent inhibitors of DAT and NET, with many compounds exhibiting IC₅₀ values in the low nanomolar range for dopamine and norepinephrine reuptake inhibition, while being largely inactive at the serotonin transporter.[9] Another study on a novel DAT inhibitor, a piperidine derivative, reported Kᵢ values of 492 nM for binding and 360 nM for dopamine reuptake inhibition.[12] This highlights the potential for phenyl-heterocycle compounds to be highly potent and selective monoamine transporter ligands.

Experimental Protocols

To characterize the pharmacological profile of a compound like this compound, standard in vitro assays are employed. The following are generalized protocols for key experiments.

Protocol 1: Neurotransmitter Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals).

-

Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET) is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomal fraction.

-

Assay Execution:

-

Synaptosomes are pre-incubated with the test compound (this compound) at various concentrations.

-

A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) is added to initiate the uptake reaction.

-

The reaction is incubated for a short period at 37°C.

-

Uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

-

-

Data Analysis: The radioactivity on the filters is measured using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.

Protocol 2: Radioligand Binding Assay

This assay determines the affinity of a compound for a specific transporter by measuring its ability to compete with a known radioligand.

-

Membrane Preparation: Cell lines stably expressing the human transporter (hDAT, hSERT, or hNET) or brain tissue homogenates are used to prepare cell membranes.

-

Assay Execution:

-

Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration, separating the bound from the free radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard inhibitor.

-

-

Data Analysis: The amount of bound radioactivity is quantified. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

The workflow for these in vitro characterization assays is outlined below.

Conclusion

This compound is a chemical entity with significant potential as a scaffold in drug discovery, particularly for agents targeting the central nervous system. While it is currently cataloged primarily as a synthetic intermediate, its core structure is strongly associated with the potent inhibition of monoamine transporters. Based on extensive literature on related analogs, it is plausible that this compound could act as an inhibitor of DAT, SERT, and/or NET. Its trifluoromethylphenyl moiety may confer advantageous pharmacokinetic properties.

Further research, beginning with the fundamental in vitro binding and reuptake assays described, is necessary to elucidate its specific biological activity, potency, and selectivity. The characterization of this compound and its derivatives could lead to the development of novel therapeutics for psychiatric and neurological disorders.

References

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-[4-(Trifluoromethyl)phenyl]pyrrolidine | CymitQuimica [cymitquimica.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrethroid pesticide-induced alterations in dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information based on available data for structurally similar compounds. A substance-specific Safety Data Sheet (SDS) for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride should be consulted for definitive guidance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this and structurally similar compounds include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation.[1][2] |

GHS Pictogram:

Signal Word: Warning [1][2][3]

Precautionary Statements (Selected):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The information presented is based on data for analogous compounds.

Acute Toxicity Data (Analogous Compounds)

| Route | Species | Value | Reference |

| Oral LD50 | Rat | >5000 mg/kg | [4] |

| Dermal LD50 | Rat | >2000 mg/kg | [4] |

Note: Data is for Tetflupyrolimet, a structurally related compound. The toxicity of this compound may vary.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this exact compound are not available in the cited literature. Generally, acute toxicity studies (e.g., OECD Test Guideline 423 for Oral LD50) involve the administration of the substance to animals, typically rats, at various dose levels. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated. Skin and eye irritation studies (e.g., OECD Test Guidelines 404 and 405) involve applying the substance to the skin or into the eye of a test animal (historically rabbits) and observing for effects like erythema, edema, or corneal opacity over a specified duration.

First-Aid Measures

Immediate medical attention is crucial in case of exposure. First responders should be protected from exposure.

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice.[5] Rinse mouth with water.[5] Do not induce vomiting unless instructed to do so by medical personnel.[6][7]

-

If Inhaled: Move the person to fresh air.[8] If the person is not breathing, call for emergency medical services, then give artificial respiration.[5]

-

If on Skin or Clothing: Take off all contaminated clothing immediately.[9] Rinse skin immediately with plenty of water for 15-20 minutes.[6] If skin irritation occurs, get medical advice.

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[6][9] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. cdn.greenbook.net [cdn.greenbook.net]

- 9. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Solubility of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS No. 1095545-12-2), a compound of interest in pharmaceutical research and development. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination and understanding. The guide details standardized experimental protocols, particularly the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, which are considered the gold standard for thermodynamic solubility measurement. Furthermore, it introduces computational approaches for solubility prediction, offering a valuable alternative or supplementary tool for researchers. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to accurately assess the solubility profile of this and similar compounds, a critical parameter in the drug discovery and development pipeline.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This compound is a substituted pyrrolidine derivative, a class of compounds frequently explored in medicinal chemistry for their potential biological activities. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can significantly impact solubility.

This guide provides a detailed overview of the methodologies required to determine the aqueous and non-aqueous solubility of this compound. In the absence of specific experimental data in the public domain, this document focuses on providing robust experimental protocols and theoretical considerations.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₁H₁₃ClF₃N | |

| Molecular Weight | 251.68 g/mol | |

| pKa | (Predicted) Likely in the range of 9-11 for the secondary amine | General knowledge of pyrrolidines |

| LogP | (Predicted) Moderately lipophilic | Computational prediction |

Note: These values are estimations and should be confirmed by experimental analysis.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1][2][3][4][5] This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of a dissolved compound.[6][7][8]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV-Vis detector at a wavelength of maximum absorbance for the compound (to be determined by UV scan).

-

Column Temperature: 25°C

Calibration: A standard curve should be prepared by dissolving a known mass of this compound in the mobile phase to create a series of standards of known concentrations. The peak area from the HPLC analysis of these standards is then plotted against concentration to generate a calibration curve. The concentration of the unknown sample can be determined from this curve.

Data Presentation (Template)

Once experimental data is obtained, it should be presented in a clear and structured format.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| DMSO | Experimental Value | Calculated Value |

Computational Solubility Prediction

In the absence of experimental data, computational models can provide an estimate of a compound's solubility. These methods are valuable in early drug discovery for screening large numbers of compounds.

Methods include:

-

Quantitative Structure-Property Relationship (QSPR) models: These models use molecular descriptors to predict solubility.

-

Thermodynamic cycle-based methods: These approaches calculate the free energy of solvation.

It is important to note that these are predictive methods and the results should be interpreted with caution and ideally confirmed by experimental data.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship for Solubility Assessment

This diagram shows the relationship between different approaches to assessing solubility.

Caption: Approaches to Solubility Assessment.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public literature, this technical guide provides the necessary framework for its determination. By following the detailed experimental protocols for the shake-flask method with HPLC analysis, researchers can generate reliable and accurate solubility data. This information is paramount for advancing the preclinical development of this compound, enabling informed decisions on formulation strategies and predicting its in vivo behavior. The inclusion of computational prediction methods offers a valuable tool for high-throughput screening and initial assessment. This guide serves as a practical resource for scientists and researchers in the pharmaceutical industry.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 6. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 8. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

Spectral Analysis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride: A Technical Guide

Disclaimer: Publicly available, comprehensive experimental spectral data (NMR, IR, MS) for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is limited. The data presented herein is a prediction based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing expected spectral characteristics and standardized methodologies for empirical data acquisition.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups: a para-substituted trifluoromethylphenyl ring and a pyrrolidinium hydrochloride core.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~9.5 - 10.5 | Broad Singlet | 2H | N-H₂⁺ | Chemical shift is concentration-dependent and sensitive to water content. |

| 7.78 | Doublet | 2H | Ar-H (ortho to -CF₃) | |

| 7.65 | Doublet | 2H | Ar-H (meta to -CF₃) | |

| ~3.8 - 4.0 | Multiplet | 1H | C3-H (methine) | |

| ~3.4 - 3.6 | Multiplet | 2H | C2-H₂, C5-H₂ | Protons adjacent to the protonated nitrogen are shifted downfield.[1][2] |

| ~3.2 - 3.4 | Multiplet | 2H | C2-H₂, C5-H₂ | Diastereotopic protons may result in complex multiplets. |

| ~2.2 - 2.4 | Multiplet | 2H | C4-H₂ | |

Table 2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~145 | Ar-C (quaternary, C-CF₃) | |

| ~140 | Ar-C (quaternary, C-pyrrolidine) | |

| ~128 | Ar-CH | |

| ~126 (quartet) | Ar-CH | Coupling to fluorine (³JCF). |

| 124 (quartet) | -CF₃ | Strong coupling to fluorine (¹JCF). |

| ~48 | C2, C5 | Carbons adjacent to the protonated nitrogen. |

| ~40 | C3 |

| ~30 | C4 | |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted FT-IR Characteristic Absorption Bands Sample Preparation: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2700 - 2400 | Strong, Broad | N⁺-H Stretch | Secondary Amine Salt (Pyrrolidinium) |

| 3050 - 3020 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1615, ~1520, ~1420 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~840 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectral Peaks Ionization Method: Electrospray Ionization (ESI), Positive Mode

| m/z | Ion | Notes |

|---|---|---|

| 218.10 | [M+H]⁺ | Corresponds to the protonated free base [C₁₁H₁₄F₃N + H]⁺. |

| 145.04 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylphenyl group. |

| 70.08 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring after hydrogen loss. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic hydrochloride salt such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it effectively dissolves the salt and allows for the observation of exchangeable N-H protons.[3]

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary, but check for sample stability first.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. To obtain quantitative data, a longer relaxation delay (e.g., 5-10 seconds) and a gated decoupling sequence may be necessary, though for routine characterization, a 1-2 second delay is common.[4] Acquisition may require several hundred to several thousand scans depending on the sample concentration.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for solid powders due to its simplicity and minimal sample preparation.[5][6]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the powdered sample (1-5 mg) directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The resulting spectrum will be the ratio of the sample scan to the background scan, displayed in percent transmittance or absorbance.

-

Cleaning: After analysis, release the pressure arm, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-moistened tissue.

Mass Spectrometry (MS)

-

Ionization Method: Electrospray Ionization (ESI) is the ideal method for pre-ionized samples like hydrochloride salts, as it gently transfers ions from solution to the gas phase.[7]

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water.[8][9] A small amount of formic acid (0.1%) can be added to the final solution to ensure a stable spray and promote protonation of the free base, although the hydrochloride salt is already protonated.

-

-

Instrument Setup:

-

The mass spectrometer should be set to positive ion detection mode.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion.

-

To confirm the structure, perform tandem MS (MS/MS) by isolating the predicted molecular ion (m/z 218.1) and fragmenting it using collision-induced dissociation (CID) to observe the characteristic daughter ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. jascoinc.com [jascoinc.com]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, a specific, detailed experimental protocol for the direct synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS 1095545-12-2) is not extensively documented in publicly accessible scientific literature or patents. This guide, therefore, provides a comprehensive overview of a state-of-the-art, analogous synthetic method for producing 3-arylpyrrolidines, a class of compounds to which the target molecule belongs. The presented palladium-catalyzed hydroarylation is a robust and versatile method applicable for the synthesis of the target compound and its derivatives.

Introduction

The 3-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds. The incorporation of a trifluoromethyl group on the phenyl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide outlines a powerful synthetic strategy for the preparation of 3-arylpyrrolidines, exemplified by the palladium-catalyzed hydroarylation of a pyrroline, a method that is highly relevant for the synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine.

Physicochemical Properties

While detailed experimental data for the target compound is scarce, the following table summarizes its basic identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1095545-12-2 |

| Molecular Formula | C₁₁H₁₃ClF₃N |

| Molecular Weight | 251.68 g/mol |

| Appearance | White to off-white powder |

| Storage Conditions | Inert atmosphere, Room Temperature |

General Synthetic Approach: Palladium-Catalyzed Hydroarylation

A highly efficient and general method for the synthesis of 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of N-protected pyrrolines. This reaction involves the coupling of an aryl halide with a pyrroline in the presence of a palladium catalyst and a hydride source.

Below is a DOT script for the general synthetic pathway.

Detailed Experimental Protocol (Analogous Synthesis)

This section provides a detailed protocol for a representative palladium-catalyzed hydroarylation reaction to synthesize a 3-arylpyrrolidine. This can be adapted for the synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine by using 1-bromo-4-(trifluoromethyl)benzene as the aryl halide.

Reaction: Palladium-catalyzed hydroarylation of N-benzyl-2,5-dihydro-1H-pyrrole with an aryl bromide.

Table of Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |

| N-Benzyl-2,5-dihydro-1H-pyrrole | 159.23 | 1.0 | 159 mg |

| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 1.2 | 205 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 12.2 mg |

| Formic Acid (HCOOH) | 46.03 | 2.0 | 75 µL |

| Triethylamine (Et₃N) | 101.19 | 2.5 | 350 µL |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 5.0 mL |

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

To this mixture, add N-benzyl-2,5-dihydro-1H-pyrrole (159 mg, 1.0 mmol), the aryl bromide (e.g., 4-bromotoluene, 205 mg, 1.2 mmol), and an additional 3.0 mL of anhydrous DMF.

-

Finally, add formic acid (75 µL, 2.0 mmol) and triethylamine (350 µL, 2.5 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the N-benzyl-3-arylpyrrolidine.

-

The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C in methanol).

-

The resulting 3-arylpyrrolidine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Experimental Workflow Diagram:

Potential Biological Significance and Signaling Pathways